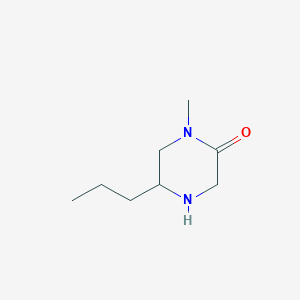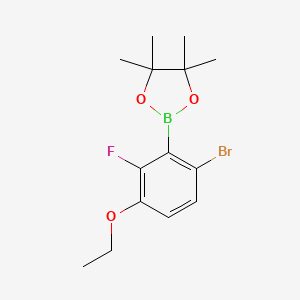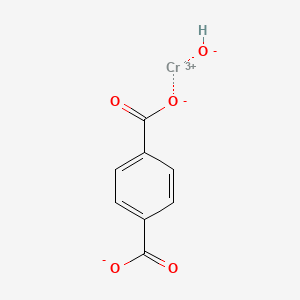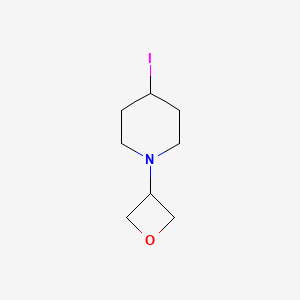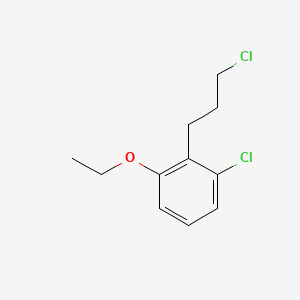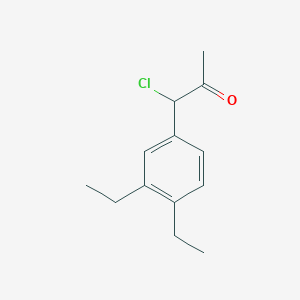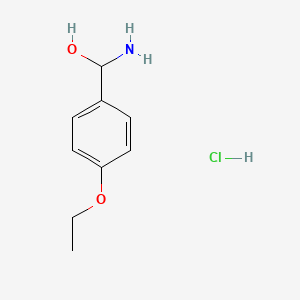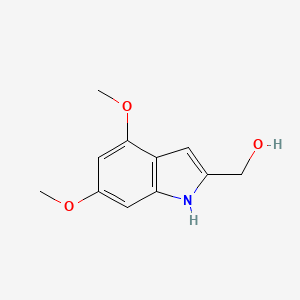
(4,6-Dimethoxy-1H-indol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,6-Dimethoxy-1H-indol-2-yl)methanol is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two methoxy groups at the 4 and 6 positions of the indole ring and a methanol group at the 2 position. It is known for its potential biological activities and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethoxy-1H-indol-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with methyl 4,6-dimethoxy-1H-indole-2-carboxylate.
Reduction: The oxadiazole intermediate is then reduced to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
(4,6-Dimethoxy-1H-indol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding indole derivative with a hydroxyl group.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,6-dimethoxy-1H-indole-2-carboxylic acid.
Reduction: Formation of 4,6-dimethoxy-1H-indole-2-ylmethanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4,6-Dimethoxy-1H-indol-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential antioxidant and anticholinesterase properties.
Medicine: It has shown promise as an anticancer and antibacterial agent.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (4,6-Dimethoxy-1H-indol-2-yl)methanol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges reactive oxygen species (ROS) and reduces oxidative stress.
Anticholinesterase Activity: It inhibits acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the breakdown of acetylcholine.
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with specific cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimethoxy-1H-indole-2-carbohydrazide: This compound has similar antioxidant and anticholinesterase properties.
2-(Indol-2-yl)-1,3,4-oxadiazole: Another related compound with promising biological activities.
Uniqueness
(4,6-Dimethoxy-1H-indol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups and methanol functionality make it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
(4,6-dimethoxy-1H-indol-2-yl)methanol |
InChI |
InChI=1S/C11H13NO3/c1-14-8-4-10-9(11(5-8)15-2)3-7(6-13)12-10/h3-5,12-13H,6H2,1-2H3 |
Clave InChI |
VNIAEXJLFYSUKR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C(N2)CO)C(=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


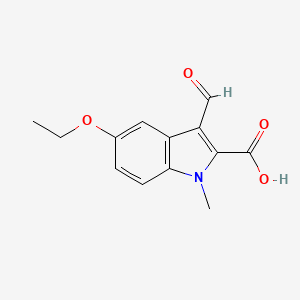
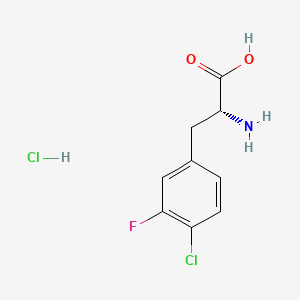
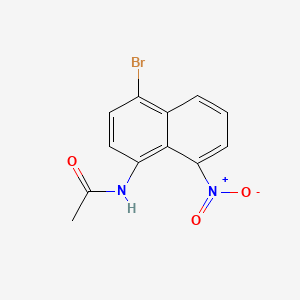
![tert-Butyl 1-(((S)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14036188.png)
